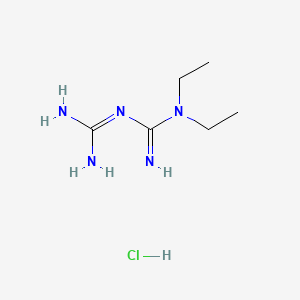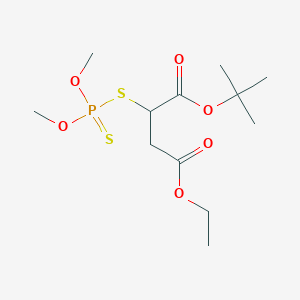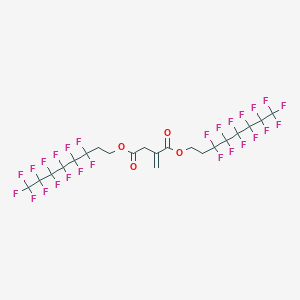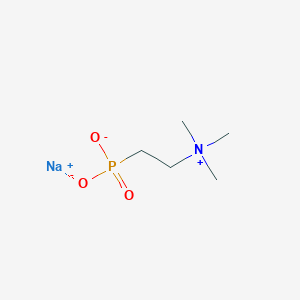
Sodium;trimethyl(2-phosphonatoethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;trimethyl(2-phosphonatoethyl)azanium is a quaternary ammonium salt with the molecular formula C5H13NO3P. This compound is known for its unique structure, which includes a phosphonate group and a quaternary ammonium group. It is used primarily in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;trimethyl(2-phosphonatoethyl)azanium typically involves the reaction of trimethylamine with a phosphonate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The process may involve the use of solvents such as acetone and heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium;trimethyl(2-phosphonatoethyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or thiolates are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of quaternary ammonium derivatives .
Scientific Research Applications
Sodium;trimethyl(2-phosphonatoethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium;trimethyl(2-phosphonatoethyl)azanium involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The phosphonate group may also participate in biochemical pathways, influencing various cellular processes .
Comparison with Similar Compounds
Trimethylamine: A simpler quaternary ammonium compound without the phosphonate group.
Phosphocholine: Contains a phosphonate group but differs in its overall structure.
Choline: A related compound with a similar quaternary ammonium group but different functional groups.
Uniqueness: Sodium;trimethyl(2-phosphonatoethyl)azanium is unique due to its combination of a quaternary ammonium group and a phosphonate group. This dual functionality allows it to participate in a wide range of chemical and biological reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C5H13NNaO3P |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
sodium;trimethyl(2-phosphonatoethyl)azanium |
InChI |
InChI=1S/C5H14NO3P.Na/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);/q;+1/p-1 |
InChI Key |
LNJRNIQAISJSJV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCP(=O)([O-])[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



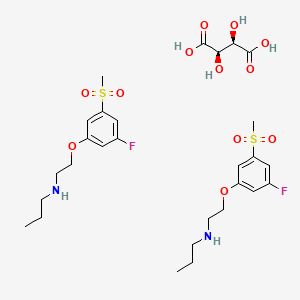
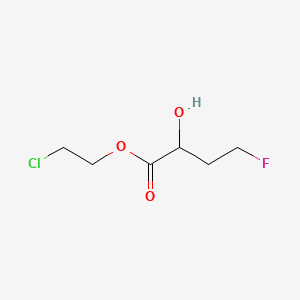
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
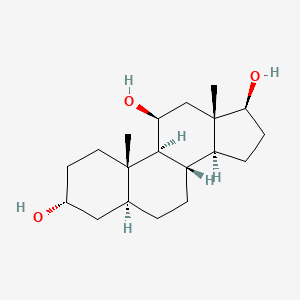
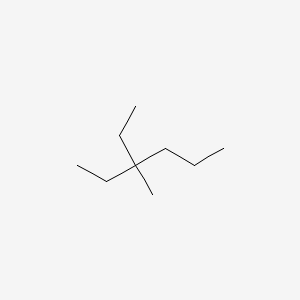
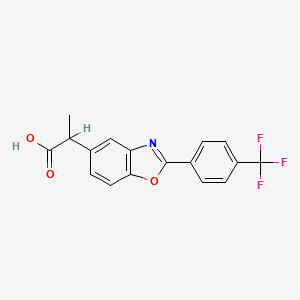
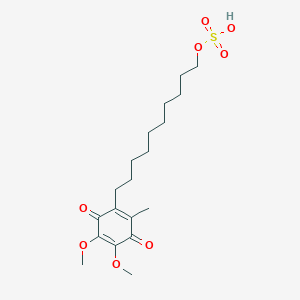
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
